Weak 5-HT1A Receptor Affinity Distinguishes it from Potent Aminergic Chromone Carboxamides
In a functional cell-based assay, 2-anilino-7-oxochromene-3-carboxamide exhibited an EC50 of 54.4 µM (5.44E+4 nM) at the human 5-HT1A receptor [1]. This extremely weak activity provides a critical differentiation point from potent chromone-based MAO-B inhibitors, which act in the low nanomolar range (e.g., chromone 3-phenylcarboxamides with IC50 values in the nanomolar range for hMAO-B) [2]. This establishes the target compound as a low-affinity benchmark, not an active lead.
| Evidence Dimension | Functional activity at human 5-HT1A receptor |
|---|---|
| Target Compound Data | EC50: 54.4 µM |
| Comparator Or Baseline | Chromone-3-carboxamides (potent MAO-B inhibitors): IC50 values in the low nanomolar range |
| Quantified Difference | Several orders of magnitude (>1000-fold) less potent than potent chromone carboxamides at their primary target |
| Conditions | Cell-based assay with human 5-HT1A receptor, promiscuous G-alpha-15 protein, and beta-lactamase reporter gene, pH 7.4, 23°C |
Why This Matters
This data point uniquely positions the compound as a negative control or low-activity reference for 5-HT1A screening, which cannot be fulfilled by potent MAO-B inhibiting chromone carboxamides.
- [1] BindingDB. (2009). BDBM30710: 2-anilino-7-oxochromene-3-carboxamide. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=30710 View Source
- [2] Gaspar, A., et al. (2011). Chromone 3-phenylcarboxamides as potent and selective MAO-B inhibitors. ChemMedChem, 6(4), 628-632. Retrieved from https://pubmed.ncbi.nlm.nih.gov/21365763/ View Source
